

# Unveiling IT-143B (143D): A Next-Generation Covalent Inhibitor Targeting KRASG12C

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IT-143B   |           |
| Cat. No.:            | B15564318 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and pharmacological profile of **IT-143B**, publicly identified as 143D, a novel, potent, and selective covalent inhibitor of the KRASG12C mutation. The information presented herein is collated from peer-reviewed scientific publications and is intended to inform researchers and drug development professionals on the therapeutic potential and mechanism of action of this promising new agent.

## **Executive Summary**

The KRAS oncogene, particularly the G12C mutation, has long been a challenging target in cancer therapy. IT-143B (143D) has emerged as a highly promising small molecule inhibitor that selectively and covalently binds to the mutant cysteine residue in KRASG12C, locking the protein in its inactive, GDP-bound state. Preclinical studies demonstrate that 143D exhibits potent anti-tumor activity, comparable to the well-characterized inhibitors AMG510 (Sotorasib) and MRTX849 (Adagrasib).[1][2] Notably, 143D displays favorable pharmacokinetic properties, including a longer half-life and the ability to cross the blood-brain barrier, suggesting its potential for treating a broad range of KRASG12C-mutant cancers, including those with central nervous system metastases.[1][2][3]

## **Mechanism of Action and Signaling Pathway**







**IT-143B** (143D) functions by downregulating KRASG12C-dependent signal transduction.[1][2] The covalent modification of the G12C residue prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream signaling cascades critical for tumor cell proliferation, survival, and growth. The primary pathways affected are the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT signaling pathways.[2]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Unveiling IT-143B (143D): A Next-Generation Covalent Inhibitor Targeting KRASG12C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564318#it-143b-as-a-potential-krasg12c-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com